molecular formula C15H13NO4 B2968028 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one CAS No. 439091-17-5

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one

Cat. No.: B2968028
CAS No.: 439091-17-5
M. Wt: 271.272
InChI Key: WUPUDBGBOWDNTG-UHFFFAOYSA-N
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Description

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one is a complex organic compound that features a furan ring, an indolinone core, and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise in medicinal chemistry, further studies could be conducted to explore its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one is unique due to its combination of a furan ring and an indolinone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUDBGBOWDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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